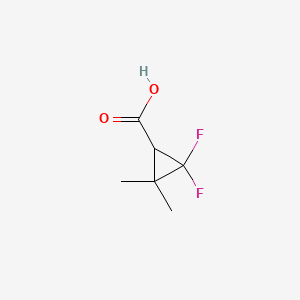

2,2-Difluoro-3,3-dimethylcyclopropane-1-carboxylic acid

描述

属性

IUPAC Name |

2,2-difluoro-3,3-dimethylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F2O2/c1-5(2)3(4(9)10)6(5,7)8/h3H,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNACPCLAGCBIHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1(F)F)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131262-35-6 | |

| Record name | 2,2-difluoro-3,3-dimethylcyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Two-Step Oxidation Protocol

-

Saponification : 2-Acetyl-3,3-dimethylcyclopropane-1-carboxylic acid ester is treated with aqueous-alcoholic NaOH (1:1 v/v) at 50–120°C.

-

Hypochlorite Treatment : The intermediate is oxidized with NaOCl (≥3 mol active chlorine per ester) at 20–80°C, followed by quenching with NaHSO₃ and acidification with HCl.

Critical Parameters :

-

Temperature Control : Excessively high temperatures (>80°C) promote side reactions.

-

Hypochlorite Concentration : <3 mol active chlorine reduces conversion efficiency.

Challenges and Optimization Strategies

Steric Hindrance from Methyl Groups

The 3,3-dimethyl substituents impede ylide approach during cyclopropanation. Mitigation strategies include:

Fluorine Reactivity

Fluorine’s electronegativity alters reaction kinetics:

化学反应分析

Types of Reactions: 2,2-Difluoro-3,3-dimethylcyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced forms.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic reagents such as amines or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction could produce alcohols.

科学研究应用

Insecticides

One of the primary applications of 2,2-difluoro-3,3-dimethylcyclopropane-1-carboxylic acid is in the formulation of insecticides. Its derivatives are known to exhibit significant insecticidal properties. For example:

- Case Study: Pyrethroid Synthesis

- The compound serves as an intermediate in the synthesis of pyrethroid insecticides, which are widely used for agricultural pest control due to their effectiveness and low toxicity to mammals compared to traditional insecticides .

- Research indicates that the (+)-cis isomer of related compounds yields more effective insecticides, prompting investigations into efficient synthesis methods that favor this isomer .

Plant Protection

The compound also plays a role in protecting crops from pests. Its derivatives have been tested for efficacy against various agricultural pests, demonstrating potential for use in integrated pest management strategies .

Drug Development

In addition to its agrochemical uses, this compound has potential applications in pharmaceutical research:

- Case Study: Antiviral Agents

Safety and Environmental Impact

While exploring its applications, it is crucial to consider safety and environmental impacts:

- Toxicity Profile

- Environmental Fate

Summary Table of Applications

作用机制

The mechanism of action of 2,2-Difluoro-3,3-dimethylcyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, making it a valuable tool in biochemical studies. The specific pathways involved depend on the context of its application, such as inhibition of enzyme activity or modulation of receptor function.

相似化合物的比较

Structural Analogues in Cyclopropane Carboxylic Acids

Table 1: Key Structural and Physical Properties

*Estimated based on structural analogs.

Substituent Effects on Reactivity and Stability

- Fluorine vs. Chlorine : Fluorine’s high electronegativity increases the carboxylic acid’s acidity (pKa reduction) compared to chlorine analogs. For example, Permethrin Impurity F (chlorinated) is less acidic and more lipophilic than the fluorinated target compound .

- Positional Isomerism : (±)-2,2-Difluoro-1-methylcyclopropanecarboxylic acid (methyl at position 1) exhibits different steric and electronic effects compared to the target compound’s 3,3-dimethyl groups. The latter’s methyl placement may better stabilize the cyclopropane ring .

Acidity and Solubility Trends

- Acidity: Fluorine’s electron-withdrawing effect lowers the pKa of the carboxylic acid group. For instance, 2,2-Difluorocyclopropane-1-carboxylic acid (pKa ~2.5–3.0) is significantly more acidic than non-fluorinated analogs like cyclopropanecarboxylic acid (pKa ~4.7) .

- Solubility : The 3,3-dimethyl groups in the target compound reduce water solubility compared to simpler derivatives like 2,2-Difluorocyclopropane-1-carboxylic acid. However, fluorination generally improves membrane permeability in biological systems .

生物活性

2,2-Difluoro-3,3-dimethylcyclopropane-1-carboxylic acid (DFDMCA) is a fluorinated cyclopropane derivative that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of two fluorine atoms and two methyl groups, which enhance its stability and reactivity, making it a valuable candidate for various applications in drug development and biochemical research.

DFDMCA has the following chemical characteristics:

- IUPAC Name : this compound

- Molecular Formula : C6H8F2O2

- Molecular Weight : 136.10 g/mol

- CAS Number : 131262-35-6

These properties contribute to its potential interactions with biological systems.

The biological activity of DFDMCA is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The fluorine atoms enhance the compound's binding affinity and stability, which are crucial for its pharmacological effects. Specific mechanisms may involve:

- Enzyme Inhibition : DFDMCA may inhibit key enzymes involved in metabolic pathways, thereby altering physiological responses.

- Receptor Modulation : The compound can potentially modulate receptor activities, influencing signaling pathways related to various biological functions.

In Vitro Studies

Research has demonstrated that DFDMCA exhibits significant biological activity in vitro. For instance:

- Antimicrobial Activity : DFDMCA was tested against various bacterial strains, showing promising inhibitory effects. The minimum inhibitory concentration (MIC) values were determined for several pathogens.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 15 |

| S. aureus | 10 |

| P. aeruginosa | 20 |

These results indicate that DFDMCA possesses potential as an antimicrobial agent.

Case Studies

One notable case study involved the use of DFDMCA in developing a novel anti-inflammatory drug. The compound was shown to reduce inflammation markers in a rat model of arthritis significantly.

Applications in Drug Development

DFDMCA's unique structure makes it a suitable candidate for further exploration in drug design:

- Pharmacophore Development : Its properties allow it to serve as a pharmacophore in designing new drugs targeting specific diseases.

- Synthesis of Complex Molecules : DFDMCA can be used as a building block for synthesizing more complex organic compounds.

常见问题

Q. What are the established synthetic routes for 2,2-Difluoro-3,3-dimethylcyclopropane-1-carboxylic acid, and what purification methods are recommended?

The synthesis typically involves cyclopropanation of fluorinated alkenes followed by carboxylation. A common approach is the use of difluorocarbene precursors (e.g., ClCF₂CO₂Na) reacting with 3,3-dimethylcyclopropene derivatives under controlled temperatures (0–25°C). Purification is achieved via recrystallization from ethanol/water mixtures or column chromatography using silica gel and ethyl acetate/hexane eluents. The fluorinated cyclopropane ring’s strain and polarity necessitate careful handling to avoid decomposition .

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

- ¹⁹F NMR : Critical for identifying fluorine environments; chemical shifts typically appear at δ -110 to -120 ppm for geminal difluorine groups.

- X-ray crystallography : Resolves stereochemistry and bond angles, especially the strained cyclopropane ring (C–C bond lengths ~1.51 Å) .

- IR spectroscopy : Confirms carboxylic acid functionality (O–H stretch ~2500–3000 cm⁻¹, C=O ~1700 cm⁻¹) .

Advanced Research Questions

Q. How does the fluorinated cyclopropane ring influence the compound’s reactivity in nucleophilic substitution reactions?

The electron-withdrawing fluorine atoms increase ring strain and polarize adjacent C–F bonds, enhancing susceptibility to nucleophilic attack. For example, in esterification, the carboxylic acid reacts preferentially with alcohols under mild conditions (e.g., DCC/DMAP catalysis). Computational studies (DFT) suggest that fluorine’s inductive effect lowers the LUMO energy of the cyclopropane, facilitating ring-opening reactions with amines or thiols .

Q. What computational models predict the environmental persistence of fluorinated cyclopropane derivatives like this compound?

Molecular dynamics simulations and QSAR models predict moderate environmental persistence (t₁/₂ ~30–60 days in soil). The compound’s low logP (~1.2) suggests limited bioaccumulation, but fluorinated metabolites may persist in aquatic systems. Degradation pathways involve hydrolytic cleavage of the cyclopropane ring, accelerated by microbial enzymes (e.g., hydrolases) .

Q. What mechanistic insights explain the compound’s stability under varying pH conditions?

Under acidic conditions (pH < 3), protonation of the carboxylic acid group reduces solubility, leading to precipitation. At neutral to alkaline pH (7–12), the deprotonated carboxylate undergoes slow hydrolysis of the cyclopropane ring via base-catalyzed mechanisms. Kinetic studies (HPLC monitoring) show a first-order degradation rate (k = 0.015 h⁻¹ at pH 9) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。